REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([OH:9])[CH2:2]2.[C:10](OC(=O)C)(=[O:12])[CH3:11]>N1C=CC=CC=1>[C:10]([O:9][CH:3]1[CH:4]2[CH2:7][CH2:8][N:1]([CH2:6][CH2:5]2)[CH2:2]1)(=[O:12])[CH3:11]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
After removal of the pyridine and excess acetic anhydride under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the clear light brown oil was then dissolved in water (25 ml)
|
Type
|
EXTRACTION
|
Details
|
The ester was then extracted with chloroform (5×50 ml) and extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent in vacuo the residue
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.6 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |